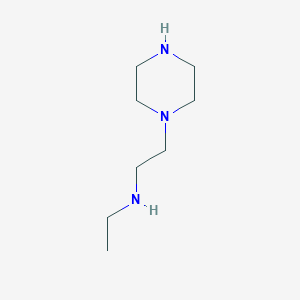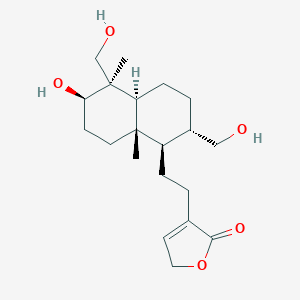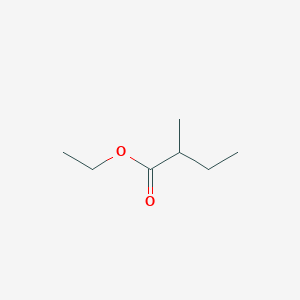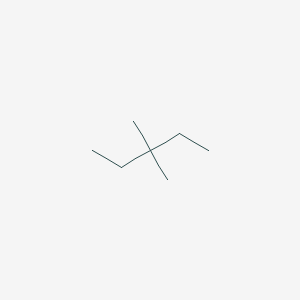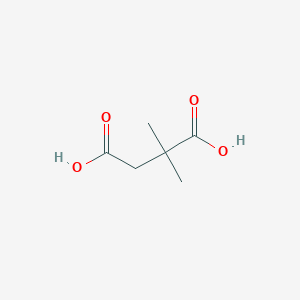![molecular formula C13H12N2O3S B146904 2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-50-2](/img/structure/B146904.png)
2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid, commonly known as CTZ, is a synthetic compound that has been widely used in scientific research for its unique properties. CTZ is a thiazole derivative and belongs to the group of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Mécanisme D'action
CTZ acts by inhibiting the activity of COX-2, which is induced during inflammation and is responsible for the production of prostaglandins. By inhibiting COX-2, CTZ reduces the production of prostaglandins, which in turn leads to a reduction in inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
CTZ has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
CTZ is a widely used compound in scientific research due to its unique properties. It has been found to be effective in various animal models of inflammation and is relatively safe for use in laboratory experiments. However, the use of CTZ in human studies is limited due to its potential toxicity and side effects.
Orientations Futures
There are several potential future directions for the use of CTZ in scientific research. One possible direction is the development of more potent and selective COX-2 inhibitors based on the structure of CTZ. Another direction is the investigation of the potential therapeutic applications of CTZ in other inflammatory diseases, such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, 2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It acts by inhibiting the activity of COX-2, which leads to a reduction in inflammation, pain, and fever. While the use of CTZ in human studies is limited, it remains a valuable tool for scientific research and has several potential future directions for investigation.
Méthodes De Synthèse
The synthesis of CTZ involves the reaction of 4-aminothiazole-2-carboxylic acid with 4-bromobenzophenone in the presence of a base, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained after the purification and isolation of the compound by recrystallization.
Applications De Recherche Scientifique
CTZ has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. It has been found to inhibit the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which play a crucial role in the inflammatory response.
Propriétés
Numéro CAS |
132483-50-2 |
|---|---|
Nom du produit |
2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C13H12N2O3S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
2-[4-(4-carbamoyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7(13(17)18)8-2-4-9(5-3-8)12-15-10(6-19-12)11(14)16/h2-7H,1H3,(H2,14,16)(H,17,18) |
Clé InChI |
LLQLJWQXGJTWCS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



